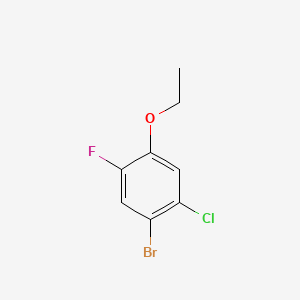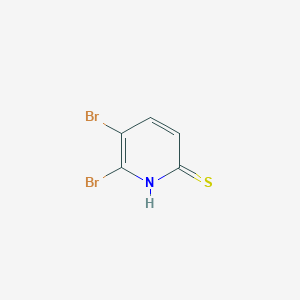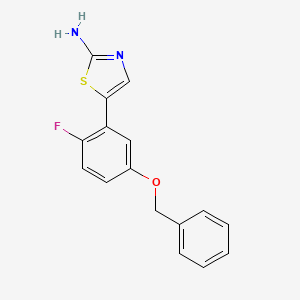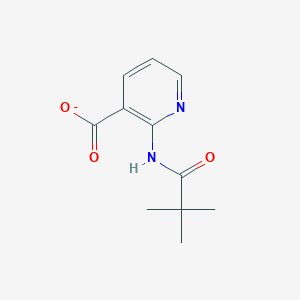
2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylate group and an amide group derived from 2,2-dimethylpropanoic acid. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of 2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate typically involves the reaction of 2,2-dimethylpropanoic acid with pyridine-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
科学研究应用
2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit methionine aminopeptidase 1, affecting protein synthesis and cell growth . The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl this compound: This compound has a similar structure but includes a methyl ester group instead of a carboxylate group.
2-(2,2-Dimethylpropanoylamino)pyridine-4-carboxylate: This isomer has the carboxylate group positioned at the 4-position of the pyridine ring instead of the 3-position.
Pyridinecarboxamides: These compounds share the pyridine ring and carboxamide functional group but may have different substituents and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
分子式 |
C11H13N2O3- |
|---|---|
分子量 |
221.23 g/mol |
IUPAC 名称 |
2-(2,2-dimethylpropanoylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-7(9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16)/p-1 |
InChI 键 |
KXLOGMIKCNUSNG-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


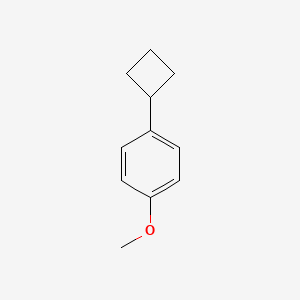
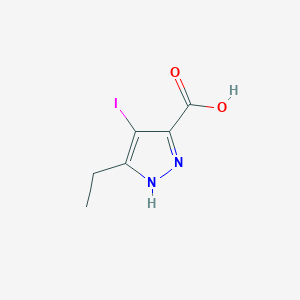
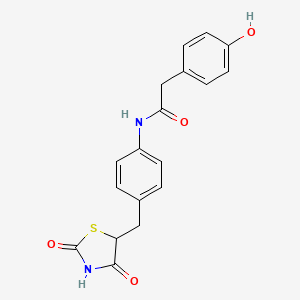
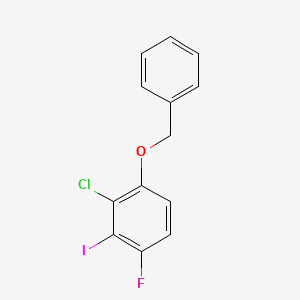
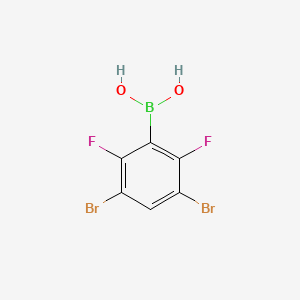
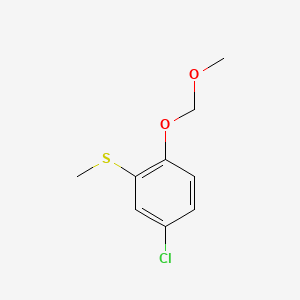
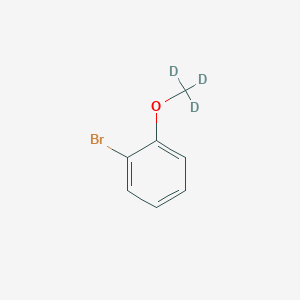
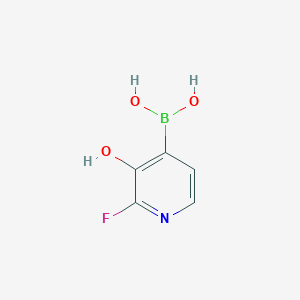
![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)

![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
